7-hydroxy-4-methyl-8-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-2H-chromen-2-one
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Overview
Description
7-HYDROXY-4-METHYL-8-({4-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}METHYL)-2H-CHROMEN-2-ONE is a complex organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is notable for its unique structure, which includes a trifluoromethyl group, a pyridyl group, and a piperazine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-4-METHYL-8-({4-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}METHYL)-2H-CHROMEN-2-ONE typically involves multiple steps. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . For this specific compound, the synthesis might start with 7-hydroxy-4-methylcoumarin, which is then subjected to further reactions to introduce the pyridyl and piperazine groups.
Industrial Production Methods
Industrial production of coumarin derivatives, including 7-HYDROXY-4-METHYL-8-({4-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}METHYL)-2H-CHROMEN-2-ONE, often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of green solvents and catalysts to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrocoumarins.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
In biological research, coumarin derivatives are studied for their potential as enzyme inhibitors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to biological targets .
Medicine
Medically, coumarin derivatives have been investigated for their anticoagulant properties. This specific compound may also have potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation .
Industry
Industrially, coumarin derivatives are used in the production of dyes, optical brighteners, and as additives in food and cosmetics .
Mechanism of Action
The mechanism of action of 7-HYDROXY-4-METHYL-8-({4-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}METHYL)-2H-CHROMEN-2-ONE involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and DNA, leading to inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Commonly used as a choleretic drug.
4-Methyl-7-oxy-glucoside coumarin: Known for its anti-cancer properties.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase.
Uniqueness
What sets 7-HYDROXY-4-METHYL-8-({4-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}METHYL)-2H-CHROMEN-2-ONE apart is its combination of a trifluoromethyl group, a pyridyl group, and a piperazine moiety. This unique structure enhances its potential for various biological activities and makes it a valuable compound for scientific research .
Properties
Molecular Formula |
C21H20F3N3O3 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
7-hydroxy-4-methyl-8-[[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]chromen-2-one |
InChI |
InChI=1S/C21H20F3N3O3/c1-13-10-19(29)30-20-15(13)3-4-17(28)16(20)12-26-6-8-27(9-7-26)18-5-2-14(11-25-18)21(22,23)24/h2-5,10-11,28H,6-9,12H2,1H3 |
InChI Key |
NEKHRHPUDKTOMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F)O |
Origin of Product |
United States |
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